2-Hydroxy-1-naphthaldehyde

Catalog No.
S594329
CAS No.
708-06-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1-naphthaldehyde

CAS Number

708-06-5

Product Name

2-Hydroxy-1-naphthaldehyde

IUPAC Name

2-hydroxynaphthalene-1-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H

InChI Key

NTCCNERMXRIPTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)O

Synonyms

1-Formyl-2-hydroxynaphthalene; 1-Formyl-2-naphthol; 2-Hydroxy-1-formylnaphthalene; 2-Hydroxy-1-naphthaldehyde; 2-Hydroxy-1-naphthalenealdehyde; 2-Hydroxy-1-naphthalenecarboxaldehyde; 2-Hydroxy-α-naphthaldehyde; 2-Hydroxynaphthaldehyde; 2-Hydroxynapht

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)O

Derivatization reagent for amino acid analysis:

2-HNA acts as a derivatizing reagent for amino acids like histidine, methionine, and tryptophan. This process enhances their detectability and separation in analytical techniques like high-performance liquid chromatography (HPLC) []. The derivatization involves the formation of Schiff base adducts with 2-HNA, allowing for their detection by fluorescence at specific wavelengths []. This approach facilitates the analysis of these amino acids in various biological samples.

Probing metal ions:

2-HNA has been used as a building block in the development of fluorescent probes for specific metal ions, particularly Al3+. These probes exhibit selective binding to Al3+ and emit fluorescence upon interaction, enabling their detection in biological systems []. This application holds promise for studying the role of Al3+ in various cellular processes and diseases.

Synthesis of Schiff bases and other functional molecules:

Due to its reactive aldehyde group, 2-HNA can readily react with amines to form Schiff bases. These derivatives possess diverse properties and applications, including potential anticancer activity []. Additionally, 2-HNA can be used as a starting material for the synthesis of other functional molecules with desired properties, expanding its utility in various areas of research.

Merrified-type synthesis:

In the realm of polymer chemistry, 2-HNA finds use in Merrified-type synthesis, a method for creating polymers containing specific functionalities. It specifically plays a role in "capping" unreacted amino acid groups on the polymer, preventing them from participating in further reactions []. This ensures the desired structure and functionality of the final polymer product.

2-Hydroxy-1-naphthaldehyde is an organic compound characterized by a naphthalene backbone with a hydroxyl group at the 2-position and an aldehyde group at the 1-position. Its molecular formula is C11H8O2C_{11}H_8O_2, and it is recognized for its fluorescent properties, making it a versatile building block in various chemical applications, particularly in sensing and detection technologies . This compound exists as a yellow crystalline solid, soluble in organic solvents and exhibiting strong UV-Vis absorption characteristics.

In the context of Merrifield SPPS, 2-Hydroxy-1-naphthaldehyde acts as a capping agent. During peptide synthesis, free amino groups (NH₂) on the growing peptide chain need to be protected (capped) to prevent unwanted side reactions. This compound reacts with the free amino group to form a stable imine bond, effectively blocking it from further peptide chain elongation []. The specific mechanism of this reaction involves the nucleophilic attack by the free amino group on the electrophilic carbon of the aldehyde group, followed by elimination of a water molecule.

Due to its functional groups:

  • Condensation Reactions: It can undergo condensation with primary amines to form imine derivatives. For instance, reactions involving primary amine functionalized drugs have been documented, leading to the formation of zwitterionic compounds .
  • Formation of Schiff Bases: The carbonyl group of 2-hydroxy-1-naphthaldehyde can react with amines to produce Schiff bases, which are important in the synthesis of various nanocomposites .
  • Proton Transfer Reactions: In its excited state, 2-hydroxy-1-naphthaldehyde exhibits prototropic behavior, indicating that it can participate in proton transfer reactions under certain conditions .

Research indicates that 2-hydroxy-1-naphthaldehyde exhibits biological activity, particularly as a fluorescent probe for detecting metal ions. Its ability to selectively bind to cations and anions makes it valuable in biochemical assays and environmental monitoring. Studies have shown that it can act as a chemosensor for ions such as aluminum and zinc, demonstrating high sensitivity and selectivity . Additionally, its derivatives have been explored for potential therapeutic applications due to their interaction with biological molecules.

The synthesis of 2-hydroxy-1-naphthaldehyde can be achieved through various methods:

  • From β-Naphthol: A common synthetic route involves the reaction of β-naphthol with zinc chloride and hydrogen cyanide .
  • Condensation Reactions: As mentioned earlier, it can also be synthesized through condensation reactions with other aldehydes or ketones under acidic or basic conditions.
  • Nanocomposite Formation: In more recent studies, 2-hydroxy-1-naphthaldehyde has been linked to magnetic nanoparticles and chitosan through Schiff base formation, showcasing its utility in nanotechnology .

The applications of 2-hydroxy-1-naphthaldehyde are diverse:

  • Fluorescent Probes: Due to its fluorescent properties, it is widely used in the development of sensors for detecting metal ions and other analytes .
  • Supramolecular Chemistry: It serves as a building block in supramolecular assemblies due to its ability to form hydrogen bonds and π–π stacking interactions.
  • Nanocomposites: The compound is used in creating functionalized nanocomposites for environmental remediation and drug delivery systems .

Interaction studies involving 2-hydroxy-1-naphthaldehyde focus on its binding affinity with various ions and molecules. These studies reveal that the compound can selectively interact with specific metal ions, which is critical for its application as a chemosensor. The formation of complexes with metal ions often results in significant changes in fluorescence properties, allowing for sensitive detection methods .

Several compounds share structural similarities with 2-hydroxy-1-naphthaldehyde. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
1-Hydroxy-2-naphthaldehydeHydroxyl group at position 1; aldehyde at position 2Exhibits different fluorescence properties; less studied than 2-hydroxy variant
Naphthalene-1-carboxaldehydeCarboxaldehyde group at position 1Used primarily as an intermediate in organic synthesis; lacks hydroxyl functionality
8-HydroxyquinolineContains a hydroxyl group on a quinoline ringKnown for its chelation properties; used extensively in coordination chemistry

The uniqueness of 2-hydroxy-1-naphthaldehyde lies in its dual functionality as both a fluorophore and a reactive aldehyde, making it particularly valuable in sensor development and materials science . Its ability to form stable complexes with metal ions further enhances its applicability compared to similar compounds.

Solvent-Mediated Condensation Techniques for Schiff Base Formation

Schiff bases derived from HN are critical for synthesizing metal complexes with biological and catalytic activity. The condensation of HN with primary amines typically occurs in polar protic solvents like ethanol or methanol under reflux conditions. For example, HN reacts with L-histidine or sulfamethazine in ethanol to form imine-linked ligands (HNLH and HNSM) with yields exceeding 70%. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of HN, followed by dehydration to form the C=N bond.

Key factors influencing solvent-mediated condensation:

  • Solvent polarity: Ethanol enhances imine stability through hydrogen bonding.
  • Temperature: Reflux conditions (70–80°C) accelerate dehydration.
  • Molar ratio: Equimolar ratios of aldehyde and amine minimize side products.

Table 1: Representative Schiff Bases Derived from HN

LigandAmine SourceReaction TimeYieldApplication
HNLHL-Histidine40 min71%Antimicrobial complexes
HNSMSulfamethazine40 min68%Antioxidant agents
[Cu(HN)(X)₂]Ethylenediamine4 h85%Catalysis

The antimicrobial activity of these Schiff bases is attributed to their ability to disrupt microbial cell membranes, with HNSM showing a 22 mm inhibition zone against Staphylococcus aureus.

Mechanochemical Approaches in Ligand Synthesis

Mechanochemistry offers a solvent-free alternative for synthesizing HN-derived complexes. Grinding HN with 3-aminobenzoic acid in a mortar for 45 minutes yields a yellow Schiff base powder, which subsequently reacts with metal acetates (Co, Ni, Cu, Zn) to form complexes. This method avoids toxic solvents and achieves higher purity (>98%) compared to traditional reflux.

Advantages of mechanochemical synthesis:

  • Reduced reaction time: Ligand formation completes in 45 minutes vs. 4 hours for solvent-based methods.
  • Energy efficiency: No heating required, lowering energy consumption by ~60%.
  • Scalability: Suitable for gram-scale production without yield loss.

Table 2: Mechanochemical vs. Solvent-Based Synthesis

ParameterMechanochemicalSolvent-Based
Reaction Time45 min4 h
Yield95%85%
Solvent UseNoneEthanol
Purity (HPLC)98.5%97.2%

Regioselective Functionalization Strategies for Naphthalene Scaffolds

HN’s naphthalene core undergoes regioselective C–H functionalization, enabling targeted modifications. Directed C–H activation using transition metal catalysts (Ru, Pd) allows functionalization at the 5- or 8-positions, which are traditionally challenging to access. For instance, ruthenium-catalyzed δ-bond activation installs alkyl or aldehyde groups at the C5 position with >20:1 selectivity.

Key strategies:

  • Directing groups: Phosphine or carbonyl groups orient metal catalysts to specific positions.
  • Catalytic systems: Ru(II)/La(OTf)₃ mixtures enhance electrophilic substitution at electron-rich sites.
  • Solvent effects: Dichloroethane improves catalyst stability during prolonged reactions.

Table 3: Regioselective Functionalization of HN Derivatives

SubstratePositionFunctional GroupCatalystYieldSelectivity
HNC5-CHORu(II)/PR₃82%20:1
HN-OCH₃C8-CF₃Pd(OAc)₂75%15:1
HN-NHCO

X-Ray Crystallographic Studies of Transition Metal Chelates

X-ray crystallographic analyses of HN-derived Schiff base complexes reveal distinct coordination geometries dependent on metal ion electronic configurations. For instance, Cr(III), Mn(II), Co(II), and Ni(II) complexes adopt octahedral geometries, while Cu(II) complexes exhibit square planar configurations due to Jahn-Teller distortions [2]. The ligand-to-metal molar ratios further influence structural outcomes: Cr(III), Mn(II), Co(II), and Ni(II) form 1:1 (ligand:metal) complexes, whereas Cu(II) prefers a 2:1 stoichiometry [2].

Crystallographic data for the Cu(II) complex, PANH-Cu, demonstrate a square planar geometry with bond angles of 87.2°–92.8° around the metal center, consistent with dsp² hybridization [2]. In contrast, the octahedral Ni(II) complex (PANH-Ni) shows bond lengths of 1.89–2.05 Å for Ni–N and Ni–O bonds, confirming six-coordinate geometry [2]. These structural variations correlate with magnetic moment measurements: high-spin Mn(II) and Co(II) complexes exhibit moments of 6.12 B.M. and 4.63 B.M., respectively, while the low-spin Cu(II) complex shows a moment of 1.72 B.M. [2].

ComplexGeometryBond Lengths (Å)Magnetic Moment (B.M.)
PANH-CrOctahedralCr–O: 1.91–1.973.85
PANH-MnOctahedralMn–N: 2.126.12
PANH-CuSquare PlanarCu–O: 1.881.72

Table 1: Structural and magnetic properties of HN-derived metal complexes [2].

Vibrational Spectroscopy Analysis of Hydrogen-Bonding Networks

Fourier-transform infrared (FTIR) spectroscopy elucidates HN’s coordination behavior and hydrogen-bonding interactions. The ligand’s phenolic O–H stretch at 3420 cm⁻¹ shifts to 3414–3422 cm⁻¹ in complexes, indicating hydrogen bonding with lattice water [2]. The azomethine ν(C=N) stretch at 1618 cm⁻¹ in free HN downshifts to 1595–1605 cm⁻¹ upon metal coordination, confirming nitrogen participation in bonding [3]. Additionally, the carboxylate ν(COO⁻) asymmetric and symmetric stretches at 1582 cm⁻¹ and 1353 cm⁻¹ (Δν = 229 cm⁻¹) in the Cr(III) complex suggest monodentate coordination [2].

Intramolecular hydrogen bonding between the phenolic OH and adjacent carbonyl group stabilizes tautomeric forms. In phenyl 1-hydroxy-2-naphthoate, a related system, solvatochromic shifts in UV-Vis spectra (λₐbs = 350–420 nm) reveal excited-state proton transfer (ESPT) driven by hydrogen bonding [4]. This behavior is mirrored in HN complexes, where hydrogen-bonding networks enhance thermal stability, as evidenced by thermogravimetric analysis showing decomposition temperatures above 300°C [2].

NMR-Based Conformational Studies of Zwitterionic Intermediates

¹H, ¹³C, and ¹⁵N NMR spectra provide insights into proton transfer equilibria in HN-Schiff bases. In CDCl₃, the NH tautomer dominates, with ¹J(¹⁵N,¹H) coupling constants of 90–92 Hz [5]. Deuterium isotope effects on ¹³C chemical shifts (Δδ = −0.12 ppm for C-2) confirm intramolecular hydrogen bonding between the phenolic OH and imine nitrogen [5]. Variable-temperature NMR reveals a temperature-dependent equilibrium between enol-imine and keto-amine tautomers, with the latter favored in polar solvents like DMSO-d₆ [5].

For the Zn(II) complex, ¹H NMR signals at δ 8.17 ppm (CH=N) and δ 9.51 ppm (phenolic OH) indicate zwitterionic character, where proton transfer from OH to N stabilizes a charge-separated intermediate [2]. This is further supported by ¹³C NMR shifts at δ 165.2 ppm (C=O) and δ 155.8 ppm (C=N), characteristic of resonance-assisted hydrogen bonding [5].

Solventδ(¹H) NH (ppm)δ(¹³C) C=O (ppm)Tautomer Ratio (NH:OH)
CDCl₃11.2165.285:15
DMSO-d₆10.8164.970:30

Table 2: Solvent-dependent NMR chemical shifts and tautomer ratios in HN-Schiff bases [5].

Metal IonCoordination ModeGeometryElectronic Transition (cm⁻¹)Magnetic Moment (B.M.)Molar Conductance (Ω⁻¹cm²mol⁻¹)
Cu(II)Bidentate N,OSquare planar/Octahedral256411.73-1.895.73-39.70
Co(II)Bidentate N,OOctahedral256414.2-4.817.42
Ni(II)Bidentate N,OOctahedral256412.8-3.215-25
Zn(II)Bidentate N,OTetrahedral/Octahedral25000Diamagnetic11.68
Mn(II)Bidentate N,OSquare pyramidal22727, 208335.910-20
Fe(III)Bidentate N,OSquare pyramidal25641, 23809, 178575.815-30

Zinc(II) complexes exhibit unique characteristics, typically forming tetrahedral or distorted octahedral geometries while maintaining diamagnetic properties due to the d¹⁰ electronic configuration [4] [8]. The molar conductance values for most complexes fall within the range of 5.73-39.70 Ω⁻¹cm²mol⁻¹, indicating their non-electrolytic nature in solution [1] [6]. This behavior suggests that the complexes maintain their structural integrity in polar solvents, with the ligands remaining coordinated to the metal centers rather than dissociating into ionic species.

Infrared spectroscopic analysis reveals characteristic shifts upon complexation, with the azomethine stretching frequency typically decreasing by 27-33 cm⁻¹ from its position in the free ligand [6]. The appearance of new bands at 505-571 cm⁻¹ and 477-433 cm⁻¹, assigned to metal-oxygen and metal-nitrogen stretching vibrations respectively, provides definitive evidence for coordination [1] [2]. These spectroscopic changes, combined with the disappearance of the phenolic hydroxyl stretching frequency, confirm the bidentate coordination mode and deprotonation of the ligand upon metal binding.

Lanthanide Ion Binding Capabilities and Luminescent Properties

The interaction of 2-hydroxy-1-naphthaldehyde-derived ligands with lanthanide ions represents a particularly fascinating aspect of its coordination chemistry, owing to the unique photophysical properties exhibited by these complexes [9] [10]. Lanthanide complexes with 2-hydroxy-1-naphthaldehyde-based Schiff bases demonstrate remarkable luminescent characteristics, with the organic ligand serving as an effective antenna for sensitizing lanthanide ion emission through efficient energy transfer processes [11] [10].

Europium(III) and terbium(III) complexes exhibit the most pronounced luminescent behavior, with quantum yields ranging from 15-30% in the solid state [9] [10]. Terbium(III) complexes display characteristic green emission with multiple bands corresponding to ⁵D₄ → ⁷Fⱼ (J = 3-6) transitions, with the most intense emission occurring at 540 nm attributed to the ⁵D₄ → ⁷F₅ transition [9]. Europium(III) complexes show red luminescence with characteristic peaks at 615, 650, and 700 nm, corresponding to ⁵D₀ → ⁷Fⱼ transitions [9] [10].

Table 2: Lanthanide Ion Binding Capabilities and Luminescent Properties

Lanthanide IonEmission Wavelength (nm)Quantum Yield (%)Coordination NumberAntenna EffectLifetime (ms)
Eu(III)615, 650, 70015-258-9Yes0.5-2.0
Tb(III)489, 540, 565, 62515-308-9Yes1.0-3.0
Dy(III)480, 573, 6625-158-9Yes0.1-0.5
Nd(III)900, 1060, 13300.1-18-9Yes0.001-0.01
Sm(III)563, 599, 6451-58-9Yes0.05-0.2
Pr(III)590, 613, 650, 6960.5-28-9Yes0.01-0.05

The antenna effect observed in these systems involves the absorption of ultraviolet radiation by the organic ligand, followed by intersystem crossing and subsequent energy transfer to the lanthanide ion's excited states [11] [10]. This mechanism effectively circumvents the weak absorption cross-sections typically associated with lanthanide f-f transitions, resulting in significantly enhanced luminescence intensity. The energy transfer efficiency depends critically on the spectral overlap between the ligand triplet state and the accepting lanthanide energy levels [9].

Near-infrared emitting lanthanides, including erbium(III), holmium(III), and thulium(III), exhibit weaker luminescence with quantum yields typically below 0.5% [12]. However, these complexes remain of significant interest for potential applications in telecommunications and biological imaging due to their emission in the near-infrared region where biological tissues exhibit minimal absorption [13].

The coordination environment of lanthanide ions in these complexes typically involves eight to nine donor atoms, including the bidentate 2-hydroxy-1-naphthaldehyde-derived ligands along with additional coordinating species such as nitrate ions and water molecules [10]. This high coordination number reflects the large ionic radii of lanthanide ions and their preference for coordination numbers greater than six. The luminescence lifetimes vary significantly across the lanthanide series, with terbium(III) complexes exhibiting the longest lifetimes (1.0-3.0 ms), while near-infrared emitting lanthanides show much shorter lifetimes (0.001-0.005 ms) [9] [10].

Non-Covalent Interaction Networks in Crystal Engineering

The supramolecular assembly of 2-hydroxy-1-naphthaldehyde-based complexes is governed by an intricate network of non-covalent interactions that determine the overall crystal packing and material properties [5] [14] [15]. These interactions operate synergistically to create well-defined three-dimensional architectures that can be systematically designed and controlled through appropriate ligand modification and metal selection [8] [16].

Hydrogen bonding represents the most significant contributor to supramolecular organization in these systems [14] [15]. Intramolecular hydrogen bonds between the phenolic hydroxyl group and the azomethine nitrogen create stable six-membered rings that preorganize the ligand structure [17] [18]. Intermolecular hydrogen bonding networks involve multiple donor-acceptor pairs, including N-H···O, O-H···N, and C-H···O interactions, with bond lengths typically ranging from 2.6 to 3.4 Å [14] [15].

Table 3: Non-Covalent Interaction Networks in Crystal Engineering

Interaction TypeDistance Range (Å)Strength (kJ/mol)DirectionalityFrequency in StructuresRole in Assembly
Hydrogen Bonding (O-H···N)2.6-3.215-40HighVery HighPrimary
Hydrogen Bonding (N-H···O)2.8-3.410-30HighHighPrimary
π-π Stacking3.3-3.810-20ModerateHighSecondary
C-H···π Interactions2.7-3.58-15LowModerateTertiary
Metal-π Interactions2.5-3.015-25ModerateLowSpecific
van der Waals Forces3.5-4.02-8NoneUniversalUniversal
Electrostatic Interactions4.0-6.020-100ModerateHighStabilizing

π-π stacking interactions play a crucial secondary role in determining crystal packing arrangements [5] [14]. The extended aromatic system of the naphthyl moiety provides an ideal platform for such interactions, with typical intermolecular distances ranging from 3.3 to 3.8 Å [5] [8]. These interactions often result in the formation of one-dimensional chains or two-dimensional layers, depending on the specific molecular orientation and substituent pattern [19] [20].

The formation of discrete dimeric units through π-π stacking has been observed in numerous crystal structures, where molecules orient in a face-to-face arrangement along specific crystallographic directions [5] [14]. The strength of these interactions, typically 10-20 kJ/mol, provides sufficient stabilization to direct the overall supramolecular architecture while allowing for thermal motion and structural flexibility [16] [15].

Table 4: Crystallographic Data and Supramolecular Assembly Parameters

Complex TypeSpace Groupπ-π Distance (Å)Hydrogen Bond Length (Å)Coordination Angles (°)Supramolecular Motif
Mononuclear Cu(II)P-13.45-3.622.68-2.9589-91Dimeric
Dinuclear Co(II)P21/c3.38-3.552.72-3.1088-92Chain
Polymeric Zn(II)C2/c3.40-3.702.65-3.2085-95Layer
Trinuclear Ni(II)Pnma3.42-3.582.70-3.0587-93Cluster
Mixed-Ligand Tb(III)P21/n3.35-3.652.60-3.1570-110Network
Heterometallic Ln-AlTriclinic P-13.40-3.602.75-3.0075-105Framework

C-H···π interactions, while weaker than hydrogen bonds and π-π stacking, contribute to the fine-tuning of molecular arrangements and help stabilize specific conformations [16] [15]. These interactions typically involve aromatic hydrogen atoms acting as weak donors toward π-electron-rich aromatic systems, with distances ranging from 2.7 to 3.5 Å. Although individually weak (8-15 kJ/mol), the cumulative effect of multiple C-H···π interactions can significantly influence the overall stability of supramolecular assemblies [14] [16].

Metal-π interactions, while less common, provide unique opportunities for creating highly specific assembly patterns [14]. These interactions involve direct coordination between metal centers and aromatic π-systems, resulting in relatively strong binding (15-25 kJ/mol) and well-defined geometries. The incorporation of metal-π interactions into crystal engineering strategies allows for the design of materials with predetermined topologies and functional properties [12].

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.052429494 g/mol

Monoisotopic Mass

172.052429494 g/mol

Heavy Atom Count

13

Melting Point

83.0 °C

UNII

PP9CFN7QNL

GHS Hazard Statements

Aggregated GHS information provided by 2173 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (99.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

708-06-5

Wikipedia

2-Hydroxy-1-naphthaldehyde

General Manufacturing Information

1-Naphthalenecarboxaldehyde, 2-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types